9H-Pyrido(3,4-b)indole-9-ethanamine, 1,2,3,4-tetrahydro-N,N,3-trimethyl-
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Overview
Description
9H-Pyrido(3,4-b)indole-9-ethanamine, 1,2,3,4-tetrahydro-N,N,3-trimethyl- is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyridoindole core fused with an ethanamine side chain. It is often used in the synthesis of alkaloids and in studies related to neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indole-9-ethanamine, 1,2,3,4-tetrahydro-N,N,3-trimethyl- typically involves the reaction of pyridoindole derivatives with ethanamine under controlled conditions. One common method includes the ozonolysis of the enamine bond of 1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indole derivatives . This reaction is carried out under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
9H-Pyrido(3,4-b)indole-9-ethanamine, 1,2,3,4-tetrahydro-N,N,3-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized, reduced, or substituted forms. These derivatives often have unique properties and applications in different fields .
Scientific Research Applications
9H-Pyrido(3,4-b)indole-9-ethanamine, 1,2,3,4-tetrahydro-N,N,3-trimethyl- has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and alkaloids.
Biology: Studied for its potential neuroprotective effects and its role in neurodegenerative diseases.
Medicine: Investigated as a potential therapeutic agent for various conditions, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 9H-Pyrido(3,4-b)indole-9-ethanamine, 1,2,3,4-tetrahydro-N,N,3-trimethyl- involves its interaction with specific molecular targets and pathways. It is known to act on certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 9H-Pyrido(3,4-b)indole-9-ethanamine, 1,2,3,4-tetrahydro-N,N,3-trimethyl- include:
- β-Carboline
- Norharman
- Tetrahydronorharman
- Tryptoline
Uniqueness
What sets this compound apart from its similar counterparts is its unique structure and the specific functional groups attached to the pyridoindole core. These structural differences confer distinct chemical and biological properties, making it particularly valuable in certain applications .
Properties
CAS No. |
84298-41-9 |
---|---|
Molecular Formula |
C16H23N3 |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
N,N-dimethyl-2-(3-methyl-1,2,3,4-tetrahydropyrido[3,4-b]indol-9-yl)ethanamine |
InChI |
InChI=1S/C16H23N3/c1-12-10-14-13-6-4-5-7-15(13)19(9-8-18(2)3)16(14)11-17-12/h4-7,12,17H,8-11H2,1-3H3 |
InChI Key |
VPDPQIQCIHLNHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CN1)N(C3=CC=CC=C23)CCN(C)C |
Origin of Product |
United States |
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